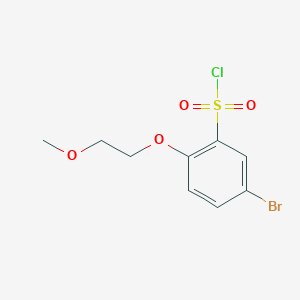

5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEKFBRAXHKEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247381-44-7 | |

| Record name | 5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

The mode of action, biochemical pathways, and pharmacokinetics of a compound can depend on many factors, including its chemical structure, the presence of functional groups, and its physicochemical properties. For example, the presence of the sulfonyl chloride group in “5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride” suggests that it could potentially react with nucleophiles in a biological system .

The molecular and cellular effects of a compound are typically determined through experimental studies. These might involve observing the compound’s effects on cultured cells or model organisms, or studying its interactions with purified proteins or other biomolecules .

Environmental factors such as temperature, pH, and the presence of other chemicals can influence a compound’s stability and efficacy. For example, sulfonyl chlorides are typically sensitive to moisture and can readily hydrolyze in the presence of water .

Actividad Biológica

5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₉H₁₁BrClO₃S

- Molecular Weight : 269.54 g/mol

Its structure features a sulfonyl chloride group, which is highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The bromine atom and the methoxyethoxy group contribute to its reactivity and steric properties.

The biological activity of this compound primarily arises from its ability to form sulfonamides through reactions with nucleophiles such as amines and alcohols. The mechanism can be summarized as follows:

- Electrophilic Attack : The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution.

- Formation of Sulfonamides : Upon reaction with amines, sulfonamides are formed, which are crucial in drug development.

- Influence on Biochemical Pathways : The compound can modify proteins and enzymes, potentially altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Studies

-

Study on Sulfonamide Derivatives :

- A study published in Antimicrobial Agents and Chemotherapy found that specific sulfonamide derivatives demonstrated potent activity against Toxoplasma gondii, a protozoan parasite known for causing severe neurological damage in humans. The derivatives acted by disrupting the parasite's secretory pathways, indicating potential therapeutic applications for similar compounds .

-

Synthesis of Bioactive Compounds :

- In another research effort, 5-Bromo-2-(2-methoxybenzenesulfonyl chloride) was utilized to synthesize bioactive compounds that showed promise in targeting specific cancer cell lines. The study highlighted the compound's role in creating novel sulfonamide derivatives with enhanced pharmacological profiles .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁BrClO₃S

- Molecular Weight : 285.54 g/mol

- CAS Number : 1215295-91-2

The compound features a sulfonyl chloride functional group, which is known for its high reactivity, making it an excellent electrophile in nucleophilic substitution reactions.

Synthesis of Pharmaceutical Intermediates

5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group allows for the formation of stable covalent bonds with biological molecules, facilitating drug design and development.

Case Study : In the synthesis of SGLT2 inhibitors—critical for diabetes therapy—this compound serves as a key intermediate. The process involves several steps including bromination and diazotization, demonstrating its scalability and effectiveness in large-scale production .

Development of Anticancer Agents

Recent research indicates that sulfonyl chloride derivatives, including this compound, have potential anticancer activity. They can inhibit proteins like BRD4, which are involved in oncogene regulation. This inhibition can reduce cancer cell proliferation and promote apoptosis .

| Compound | Target Protein | Effect |

|---|---|---|

| This compound | BRD4 | Inhibition leading to reduced cell proliferation |

Synthesis of Heteroaryl Derivatives

The compound is also used in synthesizing heteroaromatic derivatives such as benzofuran and pyrrole derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities .

Table: Summary of Heteroaryl Derivatives Synthesized

| Derivative Type | Application Area |

|---|---|

| Benzofurans | Anticancer agents |

| Pyrroles | Antimicrobial agents |

Industrial Applications

In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for producing polymers and coatings, enhancing material properties .

Comparación Con Compuestos Similares

Chemical Structure :

- Molecular Formula : C₁₀H₁₂BrClO₄S

- SMILES : COCCOC₁=C(C=C(C=C₁)Br)S(=O)(=O)Cl

- Key Features : A bromine substituent at position 5, a 2-methoxyethoxy group at position 2, and a sulfonyl chloride functional group at position 1 on the benzene ring .

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group. American Elements supplies this compound in high-purity forms (up to 99.999%) and custom grades, including pharmaceutical and semiconductor grades .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides:

Commercial Availability and Practical Considerations

- Discontinuation Note: this compound is listed as discontinued by CymitQuimica, limiting its accessibility compared to analogs like 5-Bromo-2-chlorobenzene-1-sulfonyl chloride, which remains available from American Elements .

- Safety Data : Safety information is unavailable for some analogs (e.g., 2-Bromo-5-methoxybenzene-1-sulfonyl chloride), posing challenges for risk assessment in industrial settings .

Métodos De Preparación

Structural and Chemical Data

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₀BrClO₄S |

| Molecular Weight | 329.60 g/mol |

| CAS Number | 1247381-44-7 |

| IUPAC Name | 5-bromo-2-(2-methoxyethoxy)benzenesulfonyl chloride |

| PubChem CID | 62105487 |

| SMILES | COCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is typically accomplished in two main steps, as inferred from analogous sulfonyl chloride preparations:

- Sulfonation of the appropriately substituted aromatic precursor to introduce a sulfonic acid group.

- Chlorination of the sulfonic acid to convert it into the sulfonyl chloride.

This approach is consistent with the preparation of structurally related compounds such as 2-bromo-5-methylbenzene-1-sulfonyl chloride.

Stepwise Synthesis

Step 1: Sulfonation

- Starting Material: 5-Bromo-2-(2-methoxyethoxy)benzene

- Reagents: Chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃)

- Conditions: The aromatic substrate is treated with the sulfonating agent at controlled temperatures (typically 0–40°C) to introduce the sulfonic acid group at the 1-position.

Step 2: Chlorination

- Intermediate: 5-Bromo-2-(2-methoxyethoxy)benzenesulfonic acid

- Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

- Conditions: The sulfonic acid is reacted with the chlorinating agent, often under reflux, to yield the sulfonyl chloride.

Reaction Scheme

graph LR

A[5-Bromo-2-(2-methoxyethoxy)benzene] -- Chlorosulfonic acid/SO3 --> B[5-Bromo-2-(2-methoxyethoxy)benzenesulfonic acid]

B -- SOCl2/PCl5 --> C[this compound]

Comparative Data Table: Sulfonyl Chloride Synthesis

*Yields are estimated based on analogous compounds due to limited direct literature data.

Research Findings and Notes

- Substituent Effects: The presence of electron-donating (methoxyethoxy) and electron-withdrawing (bromo) groups affects both the regioselectivity and reactivity during sulfonation. The 2-position ether chain directs sulfonation predominantly to the 1-position due to resonance and inductive effects.

- Optimization: Reaction temperatures, reagent stoichiometry, and order of addition are critical for maximizing yield and minimizing side reactions (e.g., over-sulfonation, decomposition).

- Purification: The final sulfonyl chloride is typically purified by extraction into an organic solvent (e.g., dichloromethane), followed by washing, drying, and crystallization or distillation.

Summary Table: Preparation Overview

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Sulfonation | Chlorosulfonic acid or SO₃, 0–40°C | Controls regioselectivity; exothermic reaction |

| Chlorination | SOCl₂ or PCl₅, reflux | Converts sulfonic acid to sulfonyl chloride |

| Purification | Organic extraction, drying, recrystallization | Ensures high purity of the final product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.